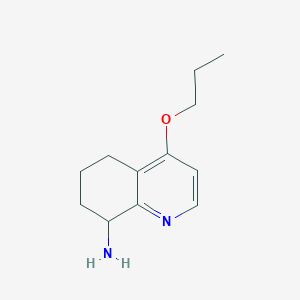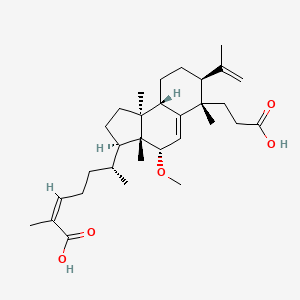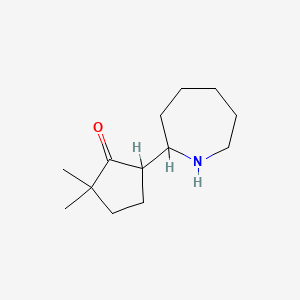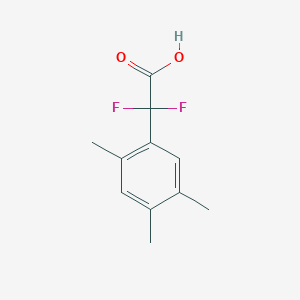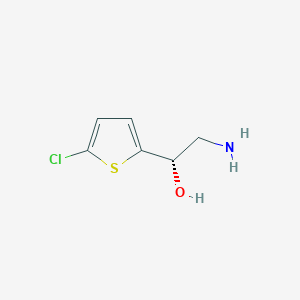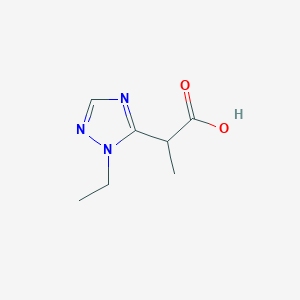
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a propanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways.
相似化合物的比较
- 1H-1,2,4-Triazol-5-amine, 1-ethyl-
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid
- 2-(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
Comparison:
- 1H-1,2,4-Triazol-5-amine, 1-ethyl- : Similar structure but lacks the propanoic acid moiety, which may result in different biological activities and applications.
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid : Similar structure with a methyl group instead of an ethyl group, which can influence its reactivity and biological properties.
- 2-(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline : Contains a nitro group and an aniline moiety, leading to different chemical and biological behaviors.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-(2-ethyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(8-4-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI 键 |
GEZPNZAMRYXREG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC=N1)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)

![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
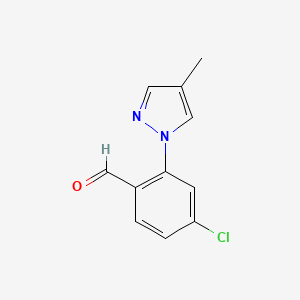
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)
